molecular formula C21H31N5O2 B2523549 N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-48-0

N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2523549
CAS RN: 922557-48-0
M. Wt: 385.512
InChI Key: JMDRPOVLHZUQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as AMPI-109, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research in chemical synthesis focuses on the creation and analysis of compounds with potential biological activities. For instance, the study of the cyclization of dialkylpropyn-1-yl(allyl)(3-isopropenylpropyn-2-yl)ammonium bromides under base-catalyzed conditions leading to the formation of isoindolinium salts and their subsequent transformations provides foundational knowledge in synthetic organic chemistry relevant to compounds similar to "N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" (Chukhajian et al., 2008). These synthetic routes are crucial for developing new drugs and understanding molecular interactions within biological systems.

Pharmacological Applications In pharmacology, the study of compounds structurally related to "N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" encompasses a broad spectrum of activities, including anticonvulsant, anticancer, and neuroprotective effects. For example, the synthesis and evaluation of benzimidazoles containing piperazine or morpholine skeletons as glucosidase inhibitors with antioxidant activity highlight the potential therapeutic applications of similar compounds in treating metabolic disorders and oxidative stress-related conditions (Özil et al., 2018). Such studies underscore the importance of chemical modifications in enhancing biological activity and specificity.

Biomedical Research Biomedical research on compounds like "N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" often aims to identify new therapeutic targets and mechanisms of action. The exploration of selective orexin receptor antagonists, for instance, illustrates the potential of structurally related compounds in modulating sleep and stress responses, offering insights into novel treatments for insomnia, anxiety, and other related disorders (Bonaventure et al., 2015).

properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-4-8-22-20(27)21(28)23-15-19(26-12-10-24(2)11-13-26)16-5-6-18-17(14-16)7-9-25(18)3/h4-6,14,19H,1,7-13,15H2,2-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRPOVLHZUQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC3=C(C=C2)N(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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